molecular formula C23H15F2NNaO2+ B1667779 Brequinar sodium CAS No. 96201-88-6

Brequinar sodium

Numéro de catalogue B1667779
Numéro CAS: 96201-88-6
Poids moléculaire: 398.4 g/mol
Clé InChI: PZOHOALJQOFNTB-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Brequinar sodium, also known as DuP-785, is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase . It blocks the synthesis of pyrimidine-based nucleotides in the body, thereby inhibiting cell growth . Brequinar was invented by DuPont Pharmaceuticals in the 1980s .


Molecular Structure Analysis

The molecular formula of Brequinar sodium is C23H15F2NO2 . Its average molecular weight is 375.3675 g/mol . The structure of Brequinar sodium is consistent with its NMR data .


Chemical Reactions Analysis

Brequinar sodium is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway . By inhibiting DHODH, Brequinar sodium prevents the synthesis of DNA and RNA, which are crucial for cell growth and division .


Physical And Chemical Properties Analysis

Brequinar sodium has a molecular weight of 397.35 g/mol on an anhydrous basis . It is a powder that is off-white to brown in color . It is soluble to 100 mM in water and to 100 mM in DMSO .

Applications De Recherche Scientifique

Immunosuppressive Activity in Organ Graft Rejection

Brequinar sodium has been identified as an effective immunosuppressive drug, particularly useful in the prevention of organ graft rejection. Its mechanism involves interfering with pyrimidine biosynthesis, which disrupts cell proliferation. This effect is significant in both T and B cell immune functions, making brequinar sodium a potential candidate for use in combination with other immunosuppressive agents. This combination approach could lead to more specific and effective prevention of allograft and xenograft rejection. Experimental studies have shown a synergistic effect when brequinar sodium is used in combination with cyclosporin or FK 506 for graft rejection prevention (Cramer, 2004).

Antitumor Activity

Brequinar sodium has demonstrated broad-spectrum antitumor activity in animal models due to its novel chemical structure. It inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHO-DH), crucial in pyrimidine de novo biosynthesis. This inhibition results in a blockade in pyrimidine synthesis, which is essential for cancer cell proliferation. Despite its promising preclinical profile, clinical studies have shown limitations, including dose-limiting toxicities such as myelosuppression and mucositis (Schwartsmann et al., 2004).

Mechanism of Action and Re-evaluation

Further re-evaluation of brequinar sodium has provided insights into the mechanism of DHO-DH enzyme inhibition. This research has shown that DHO-DH produced oxygen radical formation, which brequinar sodium inhibited. However, the study concluded that brequinar sodium was inactive against solid tumors, possibly due to high uridine levels in the tumor, although it might have potential for the treatment of leukemia or inflammatory diseases (Peters, 2018).

Drug Distribution Studies

Research on the distribution of brequinar sodium in normal and tumor tissues has provided valuable data. Studies in mice implanted with human colon carcinoma xenografts revealed that brequinar sodium distributed to the tumor and all other tissues studied, with significant radioactivity noted in the liver and small intestine. This information is critical for understanding the pharmacokinetics of brequinar sodium in cancer therapy (Shen et al., 2004).

Brequinar Derivatives and Drug Design

Research into brequinar derivatives has opened up new avenues for species-specific drug design. The study of brequinar analogs and their interaction with dihydroorotate dehydrogenase (DHODH) could lead to the development of new therapeutic agents for various diseases. This approach has potential implications for developing treatments for diseases like malaria and cancer (Hurt et al., 2006).

Safety And Hazards

Brequinar sodium is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Propriétés

IUPAC Name

sodium;6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2NO2.Na/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25;/h2-12H,1H3,(H,27,28);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOHOALJQOFNTB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F2NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

96187-53-0 (Parent)
Record name Brequinar sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096201886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30242173
Record name Brequinar sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30242173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brequinar sodium

CAS RN

96201-88-6
Record name Brequinar sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096201886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brequinar sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30242173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BREQUINAR SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49EEF6HRUS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The compound of Example 28 (37.5 g, 0.10 mole) was suspended in 1,000 ml of ethanol and treated with 1N NaOH (100 ml, 0.10 mole). The mixture was warmed and stirred until clear; the ethanol and water were evaporated at reduced pressure to give 39.6 g of the white solid sodium 2-(2'-fluoro-1,1'-biphenyl-4-yl)-6-fluoro-3-methylquinoline-4-carboxylate, m.p. >360°.
Quantity
37.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brequinar sodium
Reactant of Route 2
Reactant of Route 2
Brequinar sodium
Reactant of Route 3
Reactant of Route 3
Brequinar sodium
Reactant of Route 4
Reactant of Route 4
Brequinar sodium
Reactant of Route 5
Reactant of Route 5
Brequinar sodium
Reactant of Route 6
Reactant of Route 6
Brequinar sodium

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.